

# An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide

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## Compound of Interest

**Compound Name:** 4-Chloro-N-methoxy-N-methylbenzamide

**Cat. No.:** B055572

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-N-methoxy-N-methylbenzamide**, a versatile Weinreb amide intermediate crucial in modern organic synthesis. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary application in the formation of carbon-carbon bonds for the synthesis of ketones, a common structural motif in pharmaceuticals and other bioactive molecules.

## Core Compound Data

**4-Chloro-N-methoxy-N-methylbenzamide**, also known as a Weinreb amide, is a key reagent in organic chemistry that allows for the controlled addition of organometallic reagents to form ketones. Its structure prevents the common problem of over-addition that can occur with more reactive acylating agents.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	199.63 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	122334-37-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow clear liquid	<a href="#">[3]</a>
Purity	>98.0% (GC)	<a href="#">[3]</a>
Density	1.23 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	156 °C	<a href="#">[2]</a>
IUPAC Name	4-chloro-N-methoxy-N-methylbenzamide	<a href="#">[2]</a>
Synonyms	N-Methoxy-N-methyl-4-chlorobenzamide	<a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 4-Chloro-N-methoxy-N-methylbenzamide

This protocol outlines the synthesis of **4-Chloro-N-methoxy-N-methylbenzamide** from 4-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This method is a standard procedure for the formation of Weinreb amides.

#### Materials:

- 4-chlorobenzoyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Anhydrous magnesium sulfate or sodium sulfate

- Saturated aqueous sodium bicarbonate solution
- Brine

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath.
- Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred solution.
- Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

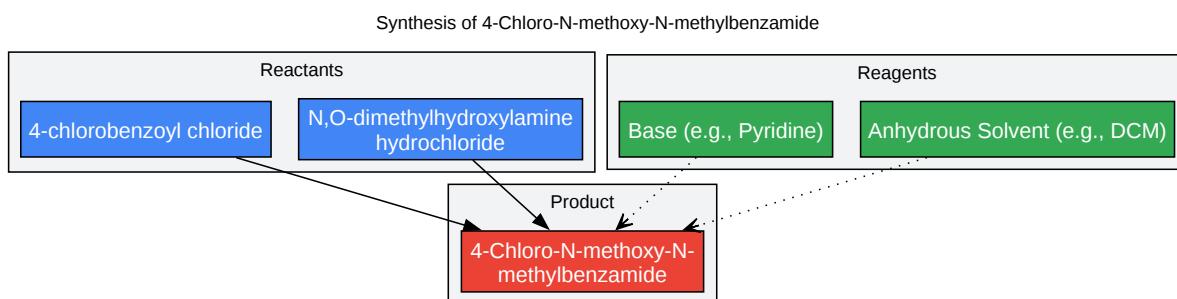
- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Chloro-N-methoxy-N-methylbenzamide** can be purified by column chromatography on silica gel if necessary.

## Synthetic Utility and Workflow

**4-Chloro-N-methoxy-N-methylbenzamide** is primarily utilized in the Weinreb ketone synthesis. This reaction is valued for its high yield and tolerance of a wide range of functional groups.

## General Synthesis Workflow

The synthesis of **4-Chloro-N-methoxy-N-methylbenzamide** is a straightforward acylation reaction.

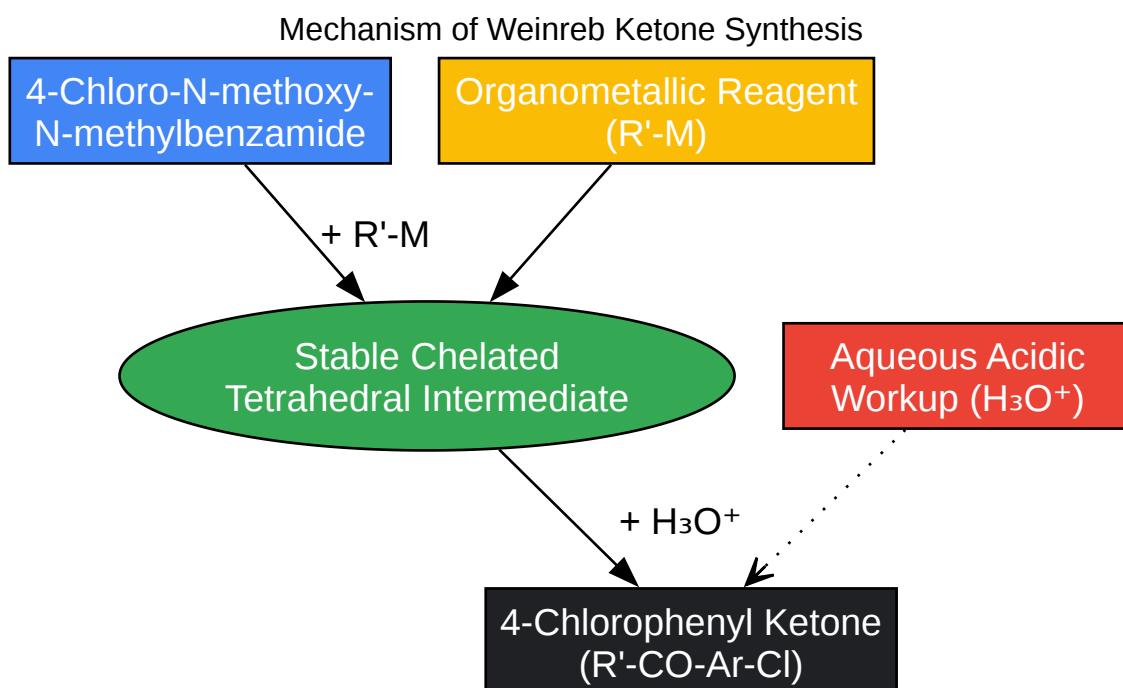


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Caption: General workflow for the synthesis of **4-Chloro-N-methoxy-N-methylbenzamide**.

## Weinreb Ketone Synthesis Signaling Pathway

The key to the Weinreb ketone synthesis is the formation of a stable chelated tetrahedral intermediate. This intermediate prevents the second addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. The intermediate is then hydrolyzed upon acidic workup to yield the desired ketone.



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Caption: Simplified mechanism of the Weinreb ketone synthesis.

## Applications in Drug Development

As an important building block, **4-Chloro-N-methoxy-N-methylbenzamide** is a precursor to a variety of complex molecules, including active pharmaceutical ingredients (APIs). For instance, related benzamide derivatives are utilized in the synthesis of protein kinase inhibitors, a significant class of drugs in cancer therapy. The ability to introduce a keto-group with high precision is invaluable in the multi-step synthesis of such complex molecules. Its use is also prominent in the agrochemical industry for the development of new pesticides and herbicides.

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## References

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